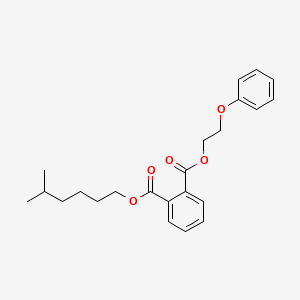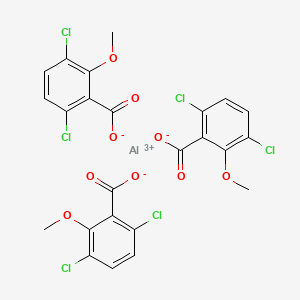
Aluminum 3,6-dichloro-o-anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum 3,6-dichloro-o-anisate is a chemical compound with the molecular formula 3C8H5Cl2O3.Al. It is known for its unique structure, which includes aluminum coordinated with three molecules of 3,6-dichloro-o-anisate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 3,6-dichloro-o-anisate typically involves the reaction of aluminum salts with 3,6-dichloro-o-anisic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
AlCl3+3C8H5Cl2O3→Al(3C8H5Cl2O3)
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where aluminum salts and 3,6-dichloro-o-anisic acid are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to yield dechlorinated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dechlorinated anisate derivatives.
Substitution: Various substituted anisates depending on the reagents used.
Applications De Recherche Scientifique
Aluminum 3,6-dichloro-o-anisate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Aluminum 3,6-dichloro-o-anisate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
- Aluminum 3,5-dichloro-o-anisate
- Aluminum 3,4-dichloro-o-anisate
- Aluminum 3,6-dichloro-p-anisate
Comparison: Aluminum 3,6-dichloro-o-anisate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
89935-92-2 |
|---|---|
Formule moléculaire |
C24H15AlCl6O9 |
Poids moléculaire |
687.1 g/mol |
Nom IUPAC |
aluminum;3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/3C8H6Cl2O3.Al/c3*1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h3*2-3H,1H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
PJLOOOCCJYTGIL-UHFFFAOYSA-K |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
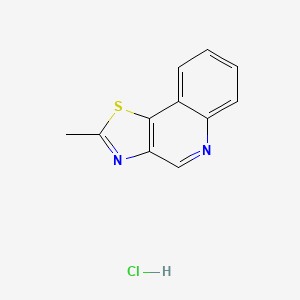
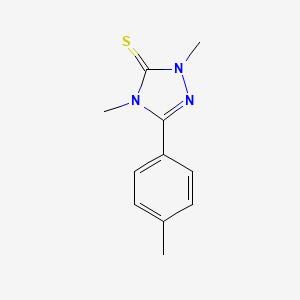

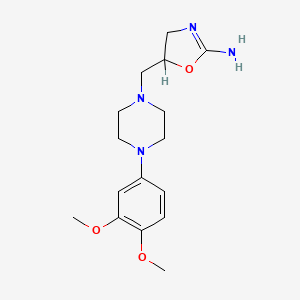
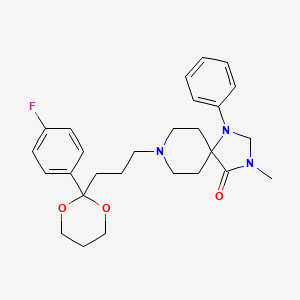
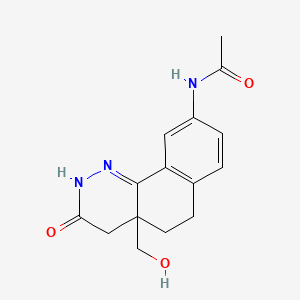
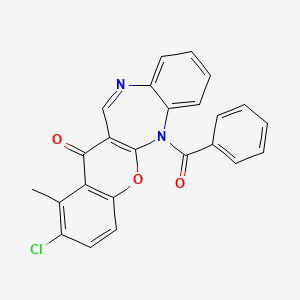
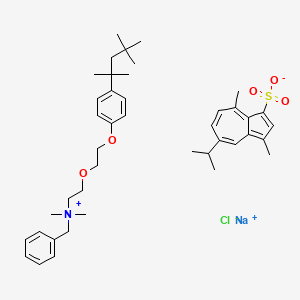
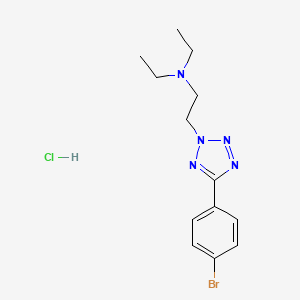
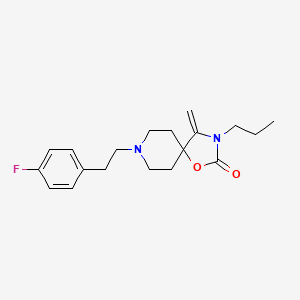
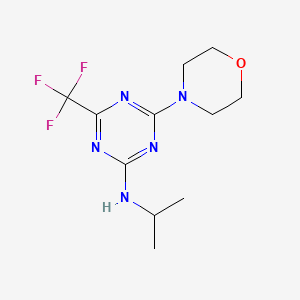
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
